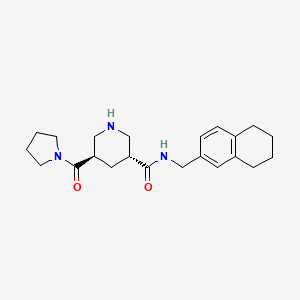![molecular formula C21H19N5O B5627154 4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a][1,2,4]triazines, which includes the specific compound , often involves multi-step chemical reactions that might include the diazotization of amino-triazole derivatives, leading to the formation of pyrazolo-triazine structures through rearrangement processes. For example, the synthesis and transformation of 4-phenylethynyl- and 4-styrylpyrazolo[5,1-c][1,2,4]triazines involve bases leading to the formation of aromatic compounds through rearrangement processes. These synthesis routes highlight the complexity and the versatility of the chemical reactions involved in producing such compounds (Ivanov & Koltun, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a][1,2,4]triazines is characterized by the presence of a heterocyclic core, which is essentially planar. This planarity is crucial for the π-electron delocalization across the molecule, contributing to its chemical stability and reactivity. The structure of these compounds can be further analyzed through techniques like X-ray crystallography, which provides insights into their molecular dimensions and conformational properties. The crystal structure of related compounds has shown evidence of aromatic delocalization in the pyrazole rings, indicating a potential for chemical and biological activity (Insuasty et al., 2008).
Chemical Reactions and Properties
Pyrazolo[1,5-a][1,2,4]triazines undergo various chemical reactions that modify their structure and properties. These reactions include nucleophilic substitutions, electrophilic additions, and rearrangements, which can introduce different substituents into the heterocyclic core. The reactivity of these compounds can be attributed to the presence of multiple reactive sites, including nitrogen atoms and the potential for hydrogen bonding, which can be exploited in the design of new chemical entities with desired properties.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a][1,2,4]triazines, including the compound , depend on their molecular structure. Factors such as solubility, melting point, and crystal structure are influenced by the nature and position of substituents on the heterocyclic core. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a][1,2,4]triazines are influenced by their heterocyclic structure, which imparts characteristics such as electron-rich regions that are reactive towards electrophiles. The presence of nitrogen atoms in the triazine and pyrazole rings contributes to their basicity and the ability to form hydrogen bonds, which are critical for their interactions with biological targets.
- Ivanov, S. M., & Koltun, D. S. (2021). Synthesis and transformations of 4-phenylethynyl- and 4-styrylpyrazolo[5,1-c][1,2,4]triazines. Chemistry of Heterocyclic Compounds, 57, 656-665. Link.
- Insuasty, H., Mier, P., Suárez, G., Low, J. N., Cobo, J., & Glidewell, C. (2008). Three 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines. Acta crystallographica. Section C, Crystal structure communications, 64 Pt 1, o27-30. Link.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-9-7-8-12-17(13)22-21(27)19-15(3)26-20(24-23-19)18(14(2)25-26)16-10-5-4-6-11-16/h4-12H,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRUDUKKFKQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1-piperazinecarboxylate](/img/structure/B5627086.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5627097.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B5627102.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B5627103.png)
![[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
![2-{1-(3-fluorophenyl)-5-[(2-oxopyridin-1(2H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5627126.png)
![N-allyl-3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627139.png)


![N-benzyl-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5627158.png)
![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)